molecular formula C17H30N2O B12115467 1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl- CAS No. 928000-70-8

1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-

Cat. No.: B12115467
CAS No.: 928000-70-8
M. Wt: 278.4 g/mol
InChI Key: MKJPQUJUXGGAKZ-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl- is a complex organic compound with a unique structure that includes an ethylenediamine backbone substituted with a 4-(1-methylethoxy)phenyl group and dipropyl groups

Preparation Methods

The synthesis of 1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the ethylenediamine backbone, followed by the introduction of the 4-(1-methylethoxy)phenyl group through a substitution reaction. The final step involves the addition of dipropyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other functional groups under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts

Scientific Research Applications

1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl- can be compared with similar compounds such as:

    1,2-Ethanediamine, N1-ethenyl-: This compound has a similar ethylenediamine backbone but differs in the substituents attached to it.

    1,2-Ethanediamine, N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-: This compound has a more complex structure with additional functional groups.

    Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine): A novel benzimidazole opioid with a different pharmacological profile

Properties

CAS No.

928000-70-8

Molecular Formula

C17H30N2O

Molecular Weight

278.4 g/mol

IUPAC Name

1-(4-propan-2-yloxyphenyl)-N,N-dipropylethane-1,2-diamine

InChI

InChI=1S/C17H30N2O/c1-5-11-19(12-6-2)17(13-18)15-7-9-16(10-8-15)20-14(3)4/h7-10,14,17H,5-6,11-13,18H2,1-4H3

InChI Key

MKJPQUJUXGGAKZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(CN)C1=CC=C(C=C1)OC(C)C

Origin of Product

United States

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